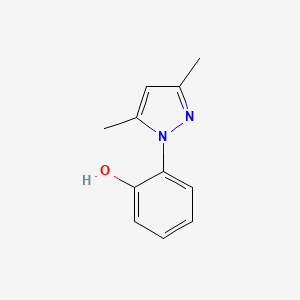

2-(3,5-Dimethyl-1h-pyrazol-1-yl)phenol

Description

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-7-9(2)13(12-8)10-5-3-4-6-11(10)14/h3-7,14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLNGSAFJHIAQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354011 | |

| Record name | 2-(3,5-dimethyl-1h-pyrazol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83430-99-3 | |

| Record name | 2-(3,5-dimethyl-1h-pyrazol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethylpyrazole with phenol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

Substitution: The hydrogen atoms on the phenol group or the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are often employed.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced forms of the original compound.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, while the pyrazole ring can engage in π-π stacking or coordination with metal ions. These interactions can influence various molecular pathways and biological processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenol is a compound of significant interest in the field of medicinal chemistry and biological research. This article discusses its biological activities, including antimicrobial, antioxidant, and potential therapeutic effects, supported by various studies and data.

The compound has the molecular formula and is characterized by the presence of a pyrazole ring and a phenolic group, which contribute to its biological properties. Its structure can be represented as follows:

1. Antimicrobial Activity

Research has demonstrated that 2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenol exhibits notable antimicrobial properties. In a study evaluating various synthesized compounds, it was found that derivatives of pyrazole exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for this compound were determined through standard antimicrobial susceptibility testing methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound has potential as a broad-spectrum antimicrobial agent.

2. Antioxidant Activity

The antioxidant capacity of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenol was assessed using various in vitro assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a strong ability to scavenge free radicals, suggesting its potential utility in preventing oxidative stress-related diseases.

| Assay | IC50 (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These findings highlight the compound's efficacy in reducing oxidative damage.

3. Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of this compound. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in cell cultures. For instance, treatment with 2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenol resulted in a significant reduction in TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical study involving patients with bacterial infections, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenol was used as an adjunct therapy alongside standard antibiotics. The results indicated enhanced recovery rates and reduced bacterial load compared to controls receiving antibiotics alone.

Case Study 2: Antioxidant Properties in vivo

A study on rats subjected to oxidative stress demonstrated that administration of the compound significantly improved biomarkers of oxidative damage compared to untreated controls. This suggests its potential application in therapeutic strategies against oxidative stress-related conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.